molecular formula C15H18O7 B008612 1-(4-Coumaroyl)alpha-rhamnopyranose CAS No. 102719-86-8

1-(4-Coumaroyl)alpha-rhamnopyranose

Cat. No. B008612
M. Wt: 310.3 g/mol
InChI Key: VEGOPIRPQIZFRD-UVHWXNHCSA-N
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Description

1-(4-Coumaroyl)alpha-rhamnopyranose, also known as 1-CARP, is a chemical compound with the molecular formula C15H18O7 . It has a molecular weight of 310.29900 . The compound is derived from phenylpropanoids metabolism pathway and plays an important role in plant growth and development and stress response .


Molecular Structure Analysis

The molecular structure of 1-(4-Coumaroyl)alpha-rhamnopyranose consists of a rhamnopyranose sugar moiety attached to a coumaroyl group . The exact mass of the molecule is 310.10500 .


Physical And Chemical Properties Analysis

1-(4-Coumaroyl)alpha-rhamnopyranose has a density of 1.44g/cm3 and a boiling point of 532.2ºC at 760mmHg . The compound has a flash point of 198.4ºC . Its Polar Surface Area (PSA) is 127.45000 .

Future Directions

The future directions of research on 1-(4-Coumaroyl)alpha-rhamnopyranose could involve further exploration of its biological activities and potential applications, particularly in the context of its antiproliferative effects . Additionally, more research could be conducted to elucidate its synthesis pathway and chemical reactions.

properties

IUPAC Name

[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O7/c1-8-12(18)13(19)14(20)15(21-8)22-11(17)7-4-9-2-5-10(16)6-3-9/h2-8,12-16,18-20H,1H3/b7-4+/t8-,12-,13+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGOPIRPQIZFRD-UVHWXNHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Coumaroyl)alpha-rhamnopyranose

CAS RN

102719-86-8
Record name 1-(4-Coumaroyl)alpha-rhamnopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102719868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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